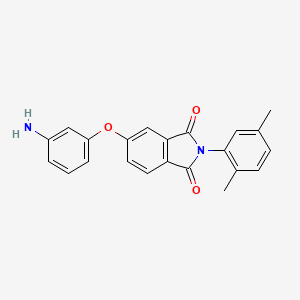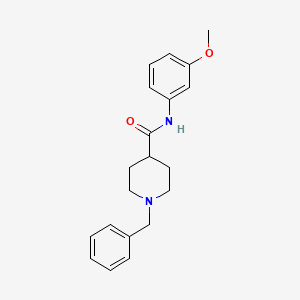
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as AMD3100, is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a chemokine receptor that plays a critical role in the regulation of immune cell trafficking, hematopoiesis, and tumor growth. AMD3100 has been extensively studied for its potential therapeutic applications in cancer, stem cell mobilization, and HIV infection.
Mecanismo De Acción
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a competitive antagonist of the CXCR4 receptor, which binds to the chemokine CXCL12 to mediate its effects. By blocking CXCR4 signaling, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the migration and invasion of cancer cells, promotes stem cell mobilization, and enhances immune cell trafficking.
Biochemical and Physiological Effects:
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth and metastasis, enhancement of stem cell mobilization, and modulation of immune cell trafficking. In preclinical studies, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce tumor growth and metastasis in a variety of cancer models, including breast, lung, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its specificity for the CXCR4 receptor, its ability to inhibit CXCR4 signaling, and its well-characterized pharmacokinetics and safety profile. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and monitoring, and the potential for drug interactions.
Direcciones Futuras
There are several potential future directions for research on 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the exploration of its use in combination with other cancer therapies, and the investigation of its potential therapeutic applications in other diseases, such as HIV infection and autoimmune disorders. Additionally, further research is needed to better understand the mechanisms underlying its effects on cancer, stem cell mobilization, and immune cell trafficking, as well as its potential limitations and side effects.
Métodos De Síntesis
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4,7-dichloroisoindoline with 3-aminophenol to yield 4,7-dichloro-5-hydroxyisoindoline. This intermediate is then reacted with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst to yield the desired product, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in cancer and stem cell mobilization. In cancer, CXCR4 is overexpressed in a variety of tumors, and its activation promotes tumor growth, metastasis, and resistance to chemotherapy. 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit CXCR4 signaling, leading to reduced tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer.
In stem cell mobilization, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to enhance the release of hematopoietic stem cells from the bone marrow into the peripheral blood, which can be harvested for transplantation. 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been approved by the FDA for use in stem cell mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.
Propiedades
IUPAC Name |
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-7-14(2)20(10-13)24-21(25)18-9-8-17(12-19(18)22(24)26)27-16-5-3-4-15(23)11-16/h3-12H,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXWJRAHXWKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenoxy)-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)
![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)